molecular formula C15H24O B584029 4-Nonyl Phenol-13C6 CAS No. 211947-56-7

4-Nonyl Phenol-13C6

Cat. No.: B584029
CAS No.: 211947-56-7
M. Wt: 226.31
InChI Key: IGFHQQFPSIBGKE-RWFIAFQRSA-N
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Description

4-Nonyl Phenol-13C6 is a chemical compound with the molecular formula C15H24O. It is a derivative of 4-Nonylphenol, where the phenol ring is labeled with the carbon-13 isotope. This compound is primarily used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as chemistry, biology, and environmental science .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Nonyl Phenol-13C6 is typically synthesized through a chemical reaction involving 4-Nonylphenol and a carbon-13 isotopically labeled substrate. The process generally involves the use of a reaction solvent and a catalyst to facilitate the incorporation of the carbon-13 isotope into the phenol ring .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale chemical synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for higher yields and purity, ensuring the compound meets the stringent requirements for research applications .

Chemical Reactions Analysis

Types of Reactions

4-Nonyl Phenol-13C6 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield various hydroxy derivatives .

Scientific Research Applications

4-Nonyl Phenol-13C6 is utilized in a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its isotopic labeling, which allows for precise tracking and analysis in scientific studies. This feature makes it particularly valuable in research applications where understanding the detailed behavior and transformation of phenolic compounds is crucial .

Properties

IUPAC Name

4-nonyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O/c1-2-3-4-5-6-7-8-9-14-10-12-15(16)13-11-14/h10-13,16H,2-9H2,1H3/i10+1,11+1,12+1,13+1,14+1,15+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGFHQQFPSIBGKE-RWFIAFQRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCC[13C]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50858210
Record name 4-Nonyl(~13~C_6_)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50858210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

211947-56-7
Record name 4-Nonyl(~13~C_6_)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50858210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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